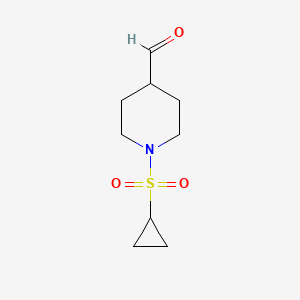

1-(Cyclopropanesulfonyl)piperidine-4-carbaldehyde

Overview

Description

Synthesis Analysis

The synthesis of “1-(Cyclopropanesulfonyl)piperidine-4-carbaldehyde” could potentially involve the use of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used could involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecule contains a cyclopropane ring, a sulfonyl group, a piperidine ring, and a carbaldehyde group. The piperidine ring is a five-membered nitrogen heterocycle .Chemical Reactions Analysis

The chemical reactions involving “1-(Cyclopropanesulfonyl)piperidine-4-carbaldehyde” could potentially involve intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Scientific Research Applications

Synthesis and Chemical Properties

Intermediates in Anticancer Drugs : A study highlighted the synthesis of related compounds, such as 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, which have significance as intermediates in small molecule anticancer drugs. A synthetic method yielding a total of 65% was optimized for these compounds (Wang, Tu, Han, & Guo, 2017).

Formation of Novel Compounds : Research involving 4-chlorocoumarin-3-carbaldehyde and malononitrile in the presence of piperidine led to the unexpected synthesis of a novel tricyclic chromeno[3,4-c]pyridine derivative. This demonstrates the potential of using similar compounds in creating new chemical entities (Ivanov, Angelova, Tiritiris, & Glasnov, 2014).

Cyclisation Catalysts : A study explored the use of trifluoromethanesulfonic acid as a catalyst for inducing 5-endo cyclisation of homoallylic sulfonamides to yield pyrrolidines, demonstrating the role of sulfonamides in terminating cationic cyclisations. This research provides insight into the use of related compounds in catalyzing efficient formation of polycyclic systems (Haskins & Knight, 2002).

Functionalized Piperidines Synthesis : Another research investigated the catalytic role of bromodimethylsulfonium bromide in converting 1,3-dicarbonyl compounds to functionalized piperidines, which can have applications in various chemical syntheses (Khan, Parvin, & Choudhury, 2008).

Spectroscopic and Structural Analysis

Spectral Properties of Cyanine Dyes : Research involving the synthesis of dimethine cyanine dyes under solvent-free conditions with the presence of piperidine showed significant enhancement in fluorescent quantum yield in the presence of DNA. This suggests potential applications in biochemistry and molecular biology (Zhang, Wang, Nan, Tan, & Zhang, 2008).

Stereodynamics of Triflyl Substituted Compounds : A study on the stereodynamic behavior of 1-(trifluoromethylsulfonyl)piperidine revealed insights into the conformational preferences of similar compounds, providing a better understanding of their chemical behavior (Shainyan, Ushakov, Tolstikova, Koch, & Kleinpeter, 2008).

properties

IUPAC Name |

1-cyclopropylsulfonylpiperidine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3S/c11-7-8-3-5-10(6-4-8)14(12,13)9-1-2-9/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWRXREDLPOHMMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCC(CC2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Cyclopropanesulfonyl)piperidine-4-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

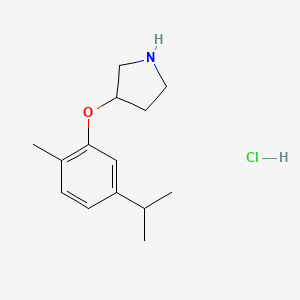

![4-[4-(tert-Butyl)-2-chlorophenoxy]piperidine hydrochloride](/img/structure/B1397653.png)

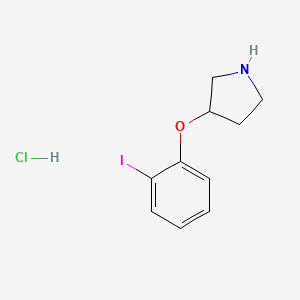

![4-[(3,5-Dimethoxybenzyl)oxy]piperidine hydrochloride](/img/structure/B1397657.png)

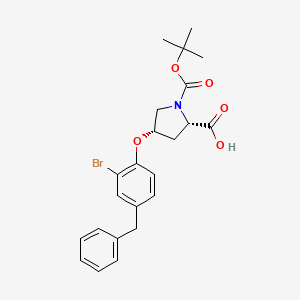

![(2S,4S)-4-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid](/img/structure/B1397658.png)

![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[(3-chloro[1,1'-biphenyl]-4-yl)oxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1397659.png)

![Methyl (2S,4S)-4-[4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1397660.png)

![3-{[(1,6-Dibromo-2-naphthyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1397661.png)

![1-[2-(3-Piperidinyloxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1397662.png)

![4-{[2-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1397663.png)

![3-{[4-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1397668.png)

![(2S,4S)-4-[4-Bromo-2-(tert-butyl)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid](/img/structure/B1397672.png)

![3-[4-(tert-Butyl)-2-methylphenoxy]piperidine hydrochloride](/img/structure/B1397674.png)